

# Application Note: In Vivo SPECT Imaging of Tumors Using Gold-199

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Gold-199** (<sup>199</sup>Au) is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its favorable decay characteristics, including a half-life of 3.14 days and principal gamma emissions of 158.4 keV and 208.2 keV, which are well-suited for standard gamma cameras.[1][2] Unlike Gold-198 (<sup>198</sup>Au), whose high-energy emissions are more suitable for therapeutic applications, <sup>199</sup>Au is better suited for diagnostic imaging.[3][4] When integrated into nanocarriers, such as gold nanoparticles (AuNPs), <sup>199</sup>Au enables highly sensitive and stable in vivo tracking of tumors. A key advantage of this platform is the ability to incorporate <sup>199</sup>Au atoms directly into the nanoparticle's crystal lattice, ensuring exceptional radiolabel stability for accurate longitudinal imaging.[3][5][6] This application note provides an overview, quantitative data, and detailed protocols for using <sup>199</sup>Au-labeled nanoparticles for targeted tumor imaging.

### **Data Presentation**

The following tables summarize the key properties of **Gold-199** and the quantitative biodistribution data from preclinical studies involving <sup>199</sup>Au-doped gold nanoparticles in tumor-bearing mouse models.

Table 1: Nuclear Properties of **Gold-199** (199 Au)



| Property                                   | Value                                |  |
|--------------------------------------------|--------------------------------------|--|
| Half-life (t <sub>1</sub> / <sub>2</sub> ) | 3.14 days[2]                         |  |
| Decay Mode                                 | β <sup>-</sup> emission[2]           |  |
| Principal γ-ray Energies                   | 158.4 keV (40%), 208.2 keV (8.7%)[2] |  |

| Production Method | Neutron irradiation of enriched 198Pt[3] |

Table 2: In Vivo Biodistribution of Non-Targeted <sup>199</sup>Au-AuNPs in 4T1 Tumor-Bearing Mice Data is presented as percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.



| Organ  | 5 nm<br>AuNPs (1<br>h) | 18 nm<br>AuNPs (1<br>h) | 5 nm<br>AuNPs (4<br>h) | 18 nm<br>AuNPs (4<br>h) | 5 nm<br>AuNPs<br>(24 h) | 18 nm<br>AuNPs<br>(24 h) |
|--------|------------------------|-------------------------|------------------------|-------------------------|-------------------------|--------------------------|
| Blood  | 18.2 ± 3.1             | 19.1 ± 2.9              | 10.1 ± 2.1             | 6.5 ± 1.5               | 2.1 ± 0.9               | 1.8 ± 0.6                |
| Heart  | 11.9 ± 1.8             | 12.1 ± 2.0              | 6.5 ± 1.3              | 4.8 ± 1.1               | 1.5 ± 0.5               | 1.2 ± 0.4                |
| Lung   | 15.1 ± 2.9             | 16.8 ± 3.1              | 8.2 ± 1.7              | 6.1 ± 1.4               | 1.9 ± 0.7               | 1.6 ± 0.5                |
| Liver  | 12.5 ± 2.5             | 14.2 ± 2.8              | 15.8 ± 3.0             | 18.9 ± 3.5              | 19.5 ± 3.8              | 22.1 ± 4.1               |
| Spleen | 8.9 ± 1.9              | 6.5 ± 1.4               | 12.1 ± 2.6             | 21.5 ± 4.0              | 15.2 ± 3.1              | 25.8 ± 4.5               |
| Kidney | 4.1 ± 1.1              | 3.8 ± 0.9               | 3.5 ± 0.8              | 3.1 ± 0.7               | 2.8 ± 0.6               | 2.5 ± 0.5                |
| Tumor  | 2.9 ± 0.8              | 2.5 ± 0.7               | 3.1 ± 0.9              | 2.8 ± 0.8               | 3.5 ± 1.4               | 3.1 ± 1.1                |

Data

synthesize

d from a

study by

Zhao et al.

in a 4T1

triple-

negative

breast

cancer

model.[3]

Table 3: Tumor Uptake Comparison: CCR5-Targeted vs. Non-Targeted <sup>199</sup>Au-AuNPs This table highlights the enhanced tumor accumulation of nanoparticles functionalized with a targeting ligand (DAPTA) for the CCR5 receptor.



| Nanoparticle Probe                                | Tumor Uptake at 24h (%ID/g) |
|---------------------------------------------------|-----------------------------|
| 5-nm <sup>199</sup> Au-AuNP (Non-Targeted)        | 3.45 ± 1.44                 |
| 5-nm <sup>199</sup> Au-AuNP-DAPTA (Targeted)      | 7.85 ± 2.15                 |
| The more than two-fold increase in tumor          |                             |
| accumulation for the targeted probe is attributed |                             |
| to specific binding to the CCR5 receptor,         |                             |
| demonstrating the value of active targeting.[3]   |                             |

## **Visualizations**

The following diagrams illustrate the experimental workflow for preparing and imaging with <sup>199</sup>Au-nanoprobes and the mechanism of tumor targeting.



Click to download full resolution via product page

Caption: Experimental workflow for targeted SPECT imaging using <sup>199</sup>Au-nanoprobes.





Click to download full resolution via product page

Caption: Mechanism of CCR5-targeted <sup>199</sup>Au-nanoprobe accumulation in a tumor cell.

## **Experimental Protocols**

The following protocols are based on methodologies reported for the synthesis and evaluation of <sup>199</sup>Au-doped gold nanoparticles for tumor imaging.[3]

## Protocol 1: Synthesis of 5 nm <sup>199</sup>Au-Doped Gold Nanoparticles (<sup>199</sup>Au-AuNPs)

#### A. Materials:

- Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
- HAuCl<sub>4</sub> solution (0.5 mM)



- H<sup>199</sup>AuCl<sub>4</sub> in solution (activity concentration to be determined based on desired specific activity)
- · Ascorbic acid (AA) solution (100 mM), freshly prepared
- Gold seed solution (Au clusters)
- Ultrapure water
- Amicon ultrafiltration units (MWCO ≈ 100 kDa)
- B. Equipment:
- Magnetic stirrer
- Vortex mixer
- Centrifuge
- Gamma counter for activity measurement
- Appropriate radiation shielding (e.g., lead bricks)
- C. Procedure:
- Reaction Mixture Preparation: In a shielded environment, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of aqueous HAuCl<sub>4</sub> (0.5 mM) containing the desired amount of H<sup>199</sup>AuCl<sub>4</sub> (e.g., ~70 MBq for a typical batch). Gently mix the solution.
- Reduction: Add 1.5 mL of freshly prepared aqueous AA (100 mM) to the mixture.
- Seeding: Immediately add 1000 μL of the gold seed solution to initiate nanoparticle growth.
- Reaction: Allow the solution to stir magnetically for 1 hour at room temperature. The solution should change color, indicating nanoparticle formation.
- Purification:
  - $\circ$  Transfer the as-synthesized  $^{199}$ Au-AuNP solution to an Amicon ultrafiltration unit.



- Centrifuge at 10,000 g for 5 minutes. Discard the filtrate.
- Re-suspend the nanoparticle pellet in 4 mL of ultrapure water.
- Repeat the washing step three times to remove excess reactants.
- Final Product: After the final wash, re-suspend the purified <sup>199</sup>Au-AuNPs in a suitable buffer (e.g., saline) for storage and subsequent experiments. Measure the final activity using a calibrated gamma counter.

## **Protocol 2: In Vivo Biodistribution Study**

#### A. Materials & Equipment:

- Tumor-bearing animal model (e.g., 4T1 tumor-bearing BALB/c mice, with tumors 200–300 mm<sup>3</sup>)
- Purified 199Au-AuNP probe solution in sterile saline
- Isoflurane anesthesia system
- Insulin syringes (or similar for tail vein injection)
- Dissection tools
- Tared vials for organ collection
- Analytical balance
- Calibrated gamma counter

#### B. Procedure:

- Dose Preparation: Prepare individual doses of the <sup>199</sup>Au-AuNP probe. A typical injected activity is 110–185 KBq in 100 μL of sterile saline per mouse. Prepare a standard of the injectate for later counting.
- Animal Dosing: Anesthetize a mouse using isoflurane. Administer the prepared dose via tail vein injection. Record the precise time of injection.



- Time Points: House the animals according to standard protocols. Euthanize groups of animals (n=4 per group is recommended) at predefined time points (e.g., 1 h, 4 h, and 24 h post-injection).
- · Organ Harvesting:
  - At each time point, re-anesthetize the mice and euthanize them by cervical dislocation.
  - Collect blood via cardiac puncture.
  - Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).
  - Rinse organs of excess blood, gently blot dry, and place them in pre-weighed tared vials.
- Data Collection:
  - Weigh each vial containing an organ to determine the net organ weight.
  - Measure the radioactivity in each organ using a gamma counter. Also, count the injection standard.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram (%ID/g) for each organ using the following formula: %ID/g = (Counts in Organ / Organ Weight (g)) / (Total Injected Counts) \* 100
  - Average the results for each group and calculate the standard deviation.

## **Protocol 3: In Vivo SPECT/CT Imaging**

#### A. Materials & Equipment:

- Tumor-bearing mouse, prepared and injected as in Protocol 2.
- Animal-dedicated SPECT/CT scanner.
- Anesthesia system (isoflurane).



- Heating pad or lamp to maintain body temperature.
- Animal monitoring system (respiration, temperature).

#### B. Procedure:

- Animal Preparation: At the desired imaging time point (e.g., 24 h post-injection), anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
- Positioning: Position the animal on the scanner bed. Use tape or other fixtures to secure its
  position and minimize motion artifacts. Place a heating pad under the animal to maintain its
  body temperature throughout the scan.
- SPECT Acquisition:
  - Set the energy windows for the <sup>199</sup>Au photopeaks (e.g., centered at 158 keV and/or 208 keV with a 15-20% window).
  - Perform a whole-body SPECT scan using appropriate parameters (e.g., step-and-shoot mode, 360° rotation, 60-120 projections, 30-60 seconds per projection).
- CT Acquisition: Immediately following the SPECT scan, without moving the animal, acquire a
  CT scan for anatomical co-registration and attenuation correction. Use a low-dose protocol
  (e.g., 40-60 kVp, <1 mA).</li>
- Image Reconstruction:
  - Reconstruct the SPECT data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM).
  - Apply corrections for attenuation (using the CT map), scatter, and detector response.
  - Fuse the reconstructed SPECT images with the CT images for anatomical localization of the radioactive signal.
- Image Analysis: Analyze the fused images to assess the localization and intensity of <sup>199</sup>Au-AuNP accumulation in the tumor relative to other organs. Quantitative analysis can be performed by drawing regions of interest (ROIs) on the images.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators PMC [pmc.ncbi.nlm.nih.gov]
- 2. 199Au [prismap.eu]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: In Vivo SPECT Imaging of Tumors Using Gold-199]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202353#using-gold-199-for-in-vivo-spect-imaging-of-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com